Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate is a specialized chemical compound that combines propargyl groups with polyethylene glycol, specifically a seven-unit chain, and is modified with a nitrophenyl acetate. This compound is primarily used in bioconjugation applications, particularly in the development of drug delivery systems and biomaterials due to its reactive nature and solubility properties.
Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate can be synthesized through various chemical processes. The primary sources for its components include commercially available polyethylene glycol derivatives and propargyl halides. These raw materials are typically sourced from chemical suppliers specializing in fine chemicals and reagents.
This compound falls under the category of bioconjugates, which are molecules that have been chemically modified to facilitate interactions with biological systems. It is also classified as a polymer, specifically a polyether, due to the presence of polyethylene glycol.
The synthesis of Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate generally involves the following steps:
The reactions are usually performed under controlled conditions, including temperature and pH, to maximize yield and purity. Solvents such as dichloromethane or dimethylformamide are commonly employed during the synthesis process to facilitate solubility and reactivity.
The molecular structure of Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate can be represented as follows:
Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate can participate in several types of chemical reactions:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Optimizing these parameters is crucial for achieving desired outcomes in bioconjugation applications.
The mechanism of action for Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate primarily revolves around its ability to facilitate bioconjugation through reactive functional groups:
The efficiency of bioconjugation using this compound has been demonstrated in various studies, showing enhanced targeting capabilities and reduced side effects in drug delivery systems.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
Propargyl-Polyethylene Glycol 7-Nitrophenyl Acetate has significant applications in various scientific fields:
Propargyl-polyethylene glycol heptamer N-hydroxysuccinimide acetate (termed propargyl-PEG₇-NHS acetate) is synthesized via sequential organic transformations centered on copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" chemistry approach enables high-yield, regioselective triazole formation between the terminal alkyne of the propargyl-PEG₇ scaffold and azide-functionalized molecules. The synthesis initiates with propargyl alcohol alkylation to install the alkyne handle, followed by iterative ethylene oxide additions to generate the heptameric polyethylene glycol spacer (PEG₇). The N-hydroxysuccinimide ester is introduced in the final step via carbodiimide-mediated activation of the terminal carboxylate, yielding the bifunctional reagent [1] [4].
Table 1: CuAAC Reaction Parameters for Propargyl-PEG₇ Conjugation
| Component | Optimal Conditions | Impact on Yield |
|---|---|---|
| Copper Source | Copper(II) sulfate/sodium ascorbate | >95% conversion at 0.1 eq |
| Solvent System | tert-Butanol/water (1:1) | Minimizes NHS ester hydrolysis |
| Temperature | 25°C | Balances kinetics and reagent stability |
| Reaction Time | 2-4 hours | Complete consumption of azide species |
| Azide:PEG Molar Ratio | 1.2:1.0 | Compensates for azide volatility |
CuAAC efficiency is pH-dependent (optimal at pH 7.0–8.5) and requires anaerobic conditions to prevent copper oxidation. The triazole linkage formed during conjugation enhances structural stability while maintaining bioavailability, as demonstrated in PROTAC synthesis where propargyl-PEG₇-NHS acetate linked cereblon ligands to target protein binders with >90% conjugation efficiency [1] [7] [10].
The heptaethylene glycol (PEG₇) spacer is a critical architectural element that dictates hydrodynamic properties and molecular interactions. Comprising seven repeating ethylene oxide units (–CH₂CH₂O–), PEG₇ provides a 30.4 Å chain extension that minimizes steric hindrance during biomolecular recognition. Nuclear magnetic resonance studies confirm its extended conformation in aqueous solutions, where hydrogen bonding with water molecules generates a hydration shell that masks hydrophobic payloads [2] [5] [8].
Table 2: Physicochemical Properties of PEG₇ vs. Shorter PEG Spacers
| Property | PEG₇ | PEG₄ | PEG₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 326.38 | 194.23 | 106.12 |
| Hydrodynamic Radius (Å) | 30.4 | 17.2 | 8.1 |
| Solubility in Water (mg/mL) | >500 | 350 | 120 |
| Exclusion Volume (mL/g) | 1.87 | 1.12 | 0.62 |
PEG₇’s amphiphilic nature arises from ethylene oxide hydrophilicity and methylene group hydrophobicity. This duality enables paradoxical behaviors: while enhancing aqueous solubility (logP = -1.2), it also engages in hydrophobic interactions with protein pockets. In antibody-drug conjugates, PEG₇ reduces aggregation propensity by 60% compared to alkyl linkers and improves pharmacokinetic profiles by shielding cytotoxic payloads from plasma proteases [2] [5]. Molecular dynamics simulations reveal that PEG₇’s conformational flexibility allows "chain looping" to optimize ternary complex formation in PROTAC-mediated ubiquitination [5] [10].
The N-hydroxysuccinimide ester undergoes nucleophilic acyl substitution with primary amines (ε-amines of lysine or N-termini) at pH 7.2–9.0, forming stable amide bonds. This reaction proceeds via a tetrahedral intermediate where the amine attacks the carbonyl carbon, displacing N-hydroxysuccinimide. Reaction kinetics are governed by amine protonation: above pH 8.0, >80% of amines are deprotonated, achieving 95% conjugation within 30 minutes. Below pH 7.0, efficiency drops below 40% due to competition from NHS ester hydrolysis [3] [6] [9].
Critical Protocol Parameters:
In folic acid-terbium conjugates, propargyl-PEG₇-NHS acetate enabled precise γ-carboxylate coupling, preserving >90% receptor binding affinity. Steric mapping confirmed PEG₇’s role in orienting the bulky terbium chelate away from the receptor binding pocket [7].
Orthogonal conjugation leverages simultaneous, non-interfering reactions to construct multifunctional assemblies. Propargyl-PEG₇-NHS acetate enables two orthogonal pathways:
These strategies are executed sequentially:
Figure: Orthogonal Assembly of Ternary ComplexesAntibody (NH₂) → NHS Chemistry → Antibody-PEG₇-≡ → CuAAC → Antibody-PEG₇-Triazole-Ligand
In folate receptor imaging probes, this approach conjugated terbium chelates to folic acid with 89% efficiency. PEG₇’s length prevented fluorescence quenching while maintaining receptor avidity (Kd = 1.4 nM) [7]. For PROTACs, alkyne-terminated E3 ligase recruiters (e.g., thalidomide derivatives) were conjugated to target protein binders via PEG₇, achieving >70% target degradation at 100 nM concentrations [1] [10].
Strain-promoted azide-alkyne cycloaddition using dibenzocyclooctyne derivatives provides a copper-free alternative, eliminating copper-induced biomolecule damage. When propargyl-PEG₇-NHS acetate was combined with azido-folate in the presence of dibenzocyclooctyne-PEG₅-NHS ester, heterobifunctional conjugates formed in 82% yield without metal catalysts [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6